![molecular formula C12H16O2 B13494132 Tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid](/img/structure/B13494132.png)
Tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid is a complex organic compound with the molecular formula C12H16O2. It is characterized by a unique tricyclic structure, which makes it an interesting subject for chemical research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The exact synthetic route can vary, but it generally includes cyclization reactions to form the tricyclic core, followed by functionalization to introduce the carboxylic acid group. Common reagents used in these reactions include strong acids or bases, catalysts, and organic solvents .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods help in achieving higher yields and purity, which are essential for large-scale applications .
Análisis De Reacciones Químicas
Types of Reactions
Tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice can significantly affect the outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Aplicaciones Científicas De Investigación
Tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism by which Tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular functions. The molecular targets and pathways involved can vary widely, making it a versatile compound for research .
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo[4.3.1.1,2,5]undec-3-ene: Another tricyclic compound with a similar structure but different functional groups.
Tricyclo[4.3.1.1,3,8]undec-3-ene: A closely related compound with slight variations in the tricyclic core.
Uniqueness
What sets Tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid apart is its specific combination of a tricyclic structure and a carboxylic acid group. This unique structure allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications .
Propiedades
Fórmula molecular |
C12H16O2 |
|---|---|
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
tricyclo[4.3.1.13,8]undec-4-ene-4-carboxylic acid |
InChI |
InChI=1S/C12H16O2/c13-12(14)11-6-9-2-7-1-8(3-9)5-10(11)4-7/h6-10H,1-5H2,(H,13,14) |
Clave InChI |
SCJHTMDSYKBKQL-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)C(=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


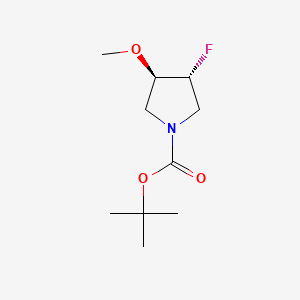
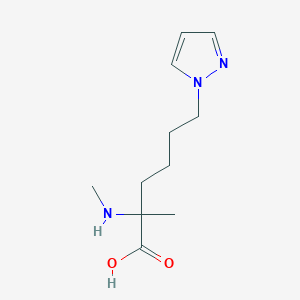
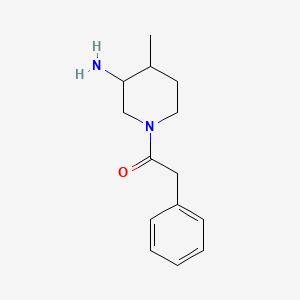


![Benzyl {[cis-4-(hydroxymethyl)cyclohexyl]methyl}carbamate](/img/structure/B13494089.png)
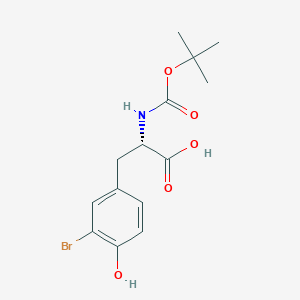
![3-[4-(5-Aminopentylamino)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13494097.png)

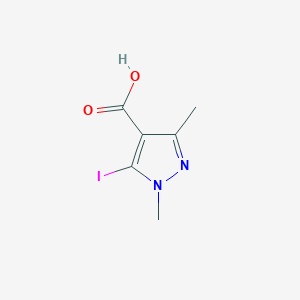
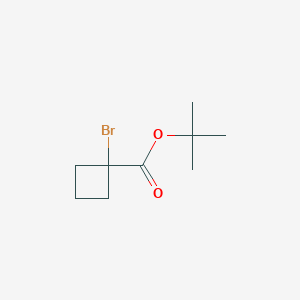
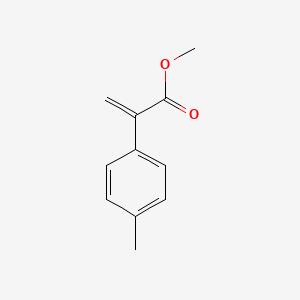

![Methyl[(3-methyl-1,2-thiazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13494141.png)
